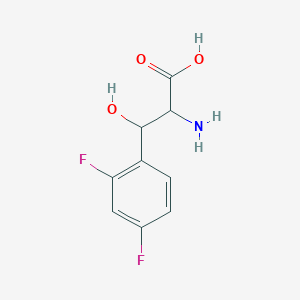
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure with both amino and hydroxy functional groups attached to a propanoic acid backbone, along with two fluorine atoms on the phenyl ring. The presence of these functional groups and fluorine atoms imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions such as nitration, reduction, and hydrolysis to introduce the amino and hydroxy groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
- Oxidation of the hydroxy group forms a ketone or aldehyde.
- Reduction of the amino group forms a primary amine.
- Substitution reactions yield various substituted phenyl derivatives .
Applications De Recherche Scientifique
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(2,5-difluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2,6-difluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid
Uniqueness: The unique combination of amino, hydroxy, and difluorophenyl groups in 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine atoms on the phenyl ring can significantly influence its interaction with molecular targets, making it a compound of particular interest in various research fields .
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
2-amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9F2NO3/c10-4-1-2-5(6(11)3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
Clé InChI |
CPZUNYKVCRETRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


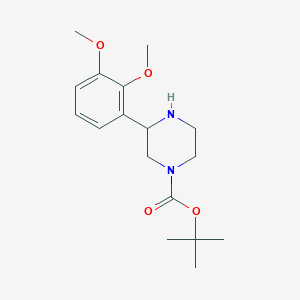

![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
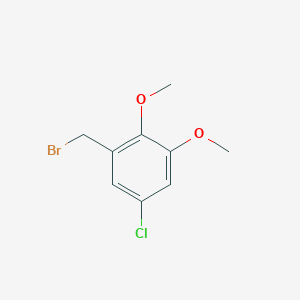
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
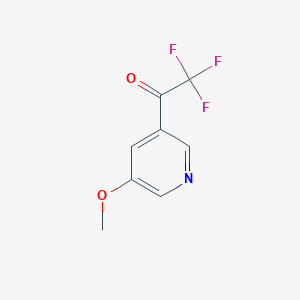

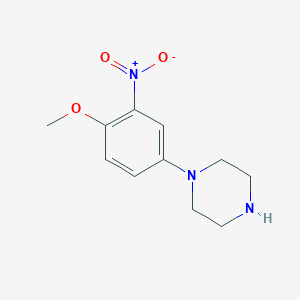
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
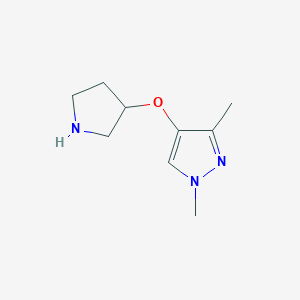
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
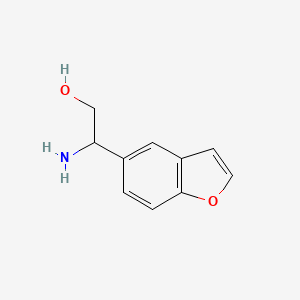

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
